![molecular formula C23H24N2O4 B3825296 2-methyl-2-[(phenoxyacetyl)amino]propyl 1-naphthylcarbamate](/img/structure/B3825296.png)
2-methyl-2-[(phenoxyacetyl)amino]propyl 1-naphthylcarbamate
Overview
Description
2-methyl-2-[(phenoxyacetyl)amino]propyl 1-naphthylcarbamate, also known as MPAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-methyl-2-[(phenoxyacetyl)amino]propyl 1-naphthylcarbamate involves the inhibition of various enzymes and signaling pathways. 2-methyl-2-[(phenoxyacetyl)amino]propyl 1-naphthylcarbamate has been found to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme involved in the regulation of inflammation. 2-methyl-2-[(phenoxyacetyl)amino]propyl 1-naphthylcarbamate also inhibits the activity of protein kinase C (PKC), a signaling pathway involved in cancer cell proliferation and migration.
Biochemical and Physiological Effects:
2-methyl-2-[(phenoxyacetyl)amino]propyl 1-naphthylcarbamate has been shown to have various biochemical and physiological effects. 2-methyl-2-[(phenoxyacetyl)amino]propyl 1-naphthylcarbamate has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential anti-inflammatory properties. Additionally, 2-methyl-2-[(phenoxyacetyl)amino]propyl 1-naphthylcarbamate has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, indicating its potential neuroprotective properties.
Advantages and Limitations for Lab Experiments
2-methyl-2-[(phenoxyacetyl)amino]propyl 1-naphthylcarbamate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. Additionally, 2-methyl-2-[(phenoxyacetyl)amino]propyl 1-naphthylcarbamate has a low toxicity level, making it safe for use in lab experiments. However, one limitation of 2-methyl-2-[(phenoxyacetyl)amino]propyl 1-naphthylcarbamate is its poor solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 2-methyl-2-[(phenoxyacetyl)amino]propyl 1-naphthylcarbamate. One potential direction is the development of 2-methyl-2-[(phenoxyacetyl)amino]propyl 1-naphthylcarbamate as a potential therapeutic agent for cancer and neurodegenerative diseases. Additionally, further studies can be conducted to explore the mechanism of action of 2-methyl-2-[(phenoxyacetyl)amino]propyl 1-naphthylcarbamate and its potential applications in other fields such as cardiovascular diseases and diabetes. Finally, the development of new synthesis methods for 2-methyl-2-[(phenoxyacetyl)amino]propyl 1-naphthylcarbamate can be explored to improve its solubility and bioavailability.
Conclusion:
In conclusion, 2-methyl-2-[(phenoxyacetyl)amino]propyl 1-naphthylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-methyl-2-[(phenoxyacetyl)amino]propyl 1-naphthylcarbamate have been discussed in this paper. 2-methyl-2-[(phenoxyacetyl)amino]propyl 1-naphthylcarbamate has shown promising results in cancer treatment and neuroprotection, and further research is needed to explore its potential applications in other fields.
Scientific Research Applications
2-methyl-2-[(phenoxyacetyl)amino]propyl 1-naphthylcarbamate has been extensively studied for its potential applications in various fields such as cancer treatment, neuroprotection, and anti-inflammatory therapy. 2-methyl-2-[(phenoxyacetyl)amino]propyl 1-naphthylcarbamate has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor cell migration. Additionally, 2-methyl-2-[(phenoxyacetyl)amino]propyl 1-naphthylcarbamate has been found to protect neurons from oxidative stress and inflammation, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
[2-methyl-2-[(2-phenoxyacetyl)amino]propyl] N-naphthalen-1-ylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-23(2,25-21(26)15-28-18-11-4-3-5-12-18)16-29-22(27)24-20-14-8-10-17-9-6-7-13-19(17)20/h3-14H,15-16H2,1-2H3,(H,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZSTHQEHODKGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC(=O)NC1=CC=CC2=CC=CC=C21)NC(=O)COC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-methyl-2-[(2-phenoxyacetyl)amino]propyl] N-naphthalen-1-ylcarbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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